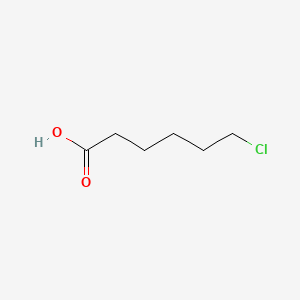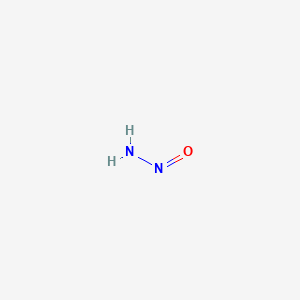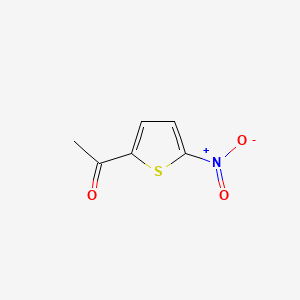![molecular formula C8H16N2O3 B1359972 ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate CAS No. 1142202-27-4](/img/structure/B1359972.png)
ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate (EHG) is a novel compound used in a variety of scientific research applications. EHG is a carboxylic acid derived from glycine, an amino acid, and is a derivative of ethyl esters. It is a synthetic compound that has been used in various fields, including biochemistry and physiology, to study the effects of various compounds on the human body. EHG has been studied extensively in laboratory experiments and is a promising compound for further research.
科学的研究の応用
Asymmetric Synthesis and Amino Acids
Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate is used in the asymmetric synthesis of alpha-amino acids, contributing to advancements in stereochemistry and organic synthesis. It plays a role in the synthesis of complex molecules like morpholine and lactones (Williams et al., 2003).
Pyrrole Synthesis
The compound is integral in the synthesis of pyrroles via ethyl N-(3-oxo-1-alkenyl)glycinates. It is involved in reactions leading to the formation of these compounds, which are then easily converted to pyrroles through base-catalyzed intramolecular Knoevenagel condensation (Hombrecher & Horter, 1990).
Peptide Nucleic Acid Synthesis
This compound is used in the scalable synthesis of key intermediates for peptide nucleic acid synthesis. This involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, leading to the production of peptide nucleic acid monomers (Viirre & Hudson, 2003).
Crystal Structure and DFT Study
Studies have been conducted on the crystal structure and Density Functional Theory (DFT) analysis of derivatives of this compound. This involves examining the molecular structure, bond angles, and lengths, providing insights into intermolecular interactions and the stability of various isomers (Zhou et al., 2017).
Interaction with Proton Donors
Research on the interaction of derivatives of this compound with proton donors has been conducted using infrared spectrometry. This research provides insights into the basicity and accessibility of the lone pair of electrons in these compounds (Ruysen & Zeegers-Huyskens, 1986).
特性
IUPAC Name |
ethyl 2-[[(1E)-1-hydroxyimino-2-methylpropan-2-yl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4-13-7(11)5-9-8(2,3)6-10-12/h6,9,12H,4-5H2,1-3H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUILDKIVQAROHZ-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)(C)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(C)(C)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)
![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)
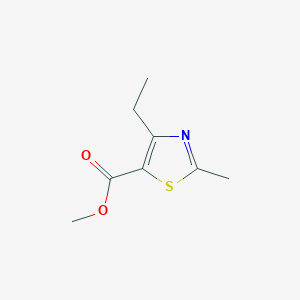
![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)
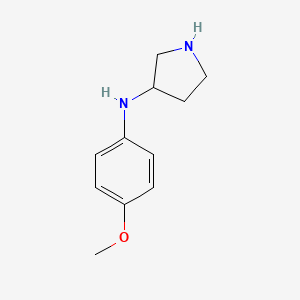
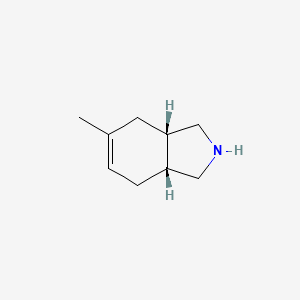
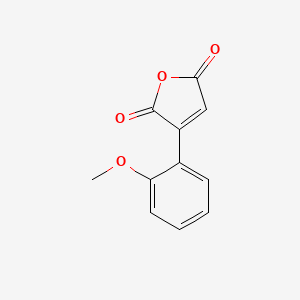
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)
